molecular formula C22H23N3O4 B2523175 3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid CAS No. 1214030-99-5

3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B2523175
CAS No.: 1214030-99-5
M. Wt: 393.443
InChI Key: DFEVJGJBDOKMGK-UHFFFAOYSA-N
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Description

3-(carboxy(4-phenylpiperazin-1-yl)methyl)-1-methyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Compounds

The compound serves as a precursor or intermediate in the synthesis of a wide range of chemical entities. For example, it can be used in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are key intermediates in the development of antileukemic agents such as imatinib and its isomers. This synthesis pathway involves reactions with various chlorides and aniline derivatives to produce substituted benzamides with potential pharmacological applications (Koroleva et al., 2011).

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is instrumental in generating novel indole derivatives, which have broad applications in medicinal chemistry. For instance, indole carboxylic acids condensed with substituted o-phenylenediamines yield combined indole-benzimidazoles, showcasing the compound's utility in creating heterocyclic structures with potential therapeutic benefits (Wang et al., 2016).

Biological Activities

Research into indole derivatives, including those related to this compound, has demonstrated significant biological activities. For instance, certain indole derivatives are explored for their selective agonistic properties on serotonin receptors, which are crucial for studying mood disorders and developing treatments for various psychiatric conditions (Heinrich et al., 2004). Moreover, indolebutylamines, structurally related to the compound , have shown potential as selective 5-HT(1A) agonists, indicating their relevance in neuropsychopharmacology.

Antimicrobial Activity

The compound and its derivatives have been used to synthesize new heterocycles that exhibit antimicrobial properties. For instance, indole Schiff bases and their reactions with various agents lead to the creation of pyrazole, thioazolidine, oxadiazole, and oxadiazino derivatives, which were screened for antimicrobial activities, demonstrating the compound's role in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).

Properties

IUPAC Name

3-[carboxy-(4-phenylpiperazin-1-yl)methyl]-1-methylindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-23-14-18(17-13-15(21(26)27)7-8-19(17)23)20(22(28)29)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13-14,20H,9-12H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEVJGJBDOKMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)C(C(=O)O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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